8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTT" and has been extensively studied for its unique properties and potential uses.
Mechanism of Action
The mechanism of action of MTT is not fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of apoptosis in cancer cells. MTT has also been shown to interact with DNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MTT has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of mitochondrial respiration. MTT has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTT in lab experiments is its versatility. MTT can be used in a variety of assays, including cell viability assays, proliferation assays, and cytotoxicity assays. However, one of the main limitations of using MTT is that it may not be suitable for all cell types and experimental conditions. Additionally, the synthesis of MTT is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of MTT. One potential area of research is the development of new cancer treatments that utilize MTT. Another area of research is the development of new materials with unique properties using MTT as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of MTT and its potential applications in various fields.
Synthesis Methods
The synthesis of MTT is a complex process that requires several steps. The first step involves the preparation of 1,2-diaminobenzene, which is then reacted with 4-methylbenzaldehyde to form the intermediate product. This intermediate product is then reacted with 2-methoxybenzaldehyde to form the final product, MTT.
Scientific Research Applications
MTT has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, MTT has been shown to exhibit anti-cancer properties and has been used in the development of new cancer treatments. In biotechnology, MTT has been used as a fluorescent dye to study cell viability and proliferation. In materials science, MTT has been used as a precursor for the synthesis of new materials with unique properties.
properties
Product Name |
8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H17N7O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O2/c1-11-7-9-12(10-8-11)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-5-3-4-6-14(13)29-2/h3-10,18,25-26H,1-2H3 |
InChI Key |
FIEQQXMMYVQZSC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC |
SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC |
Origin of Product |
United States |
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